Quizartinib

FLT3-ITD Acute Myeloid Leukemia Cell Viability Assay

Quizartinib (AC220) is the definitive type II FLT3 inhibitor for unambiguous interrogation of FLT3-ITD-driven signaling. Kd=1.6 nM; FLT3-ITD IC50=1.1 nM—an order of magnitude more potent than midostaurin or gilteritinib in MV4-11/MOLM-13 AML models. Its DFG-out binding mode and activity cliff against TKD mutations (D835, F691) make it essential for resistance mechanism studies. FDA/EMA-approved, CYP3A4-metabolized—ideal for translational PK/PD and MRD-guided therapeutic research. Generic substitution invalidates experimental reproducibility.

Molecular Formula C29H32N6O4S
Molecular Weight 560.7 g/mol
CAS No. 950769-58-1
Cat. No. B1680412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuizartinib
CAS950769-58-1
SynonymsAC220;  AC 220;  AC-220;  AC010220;  AC-010220;  AC 010220;  AC010220;  Quizartinib.
Molecular FormulaC29H32N6O4S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3
InChIInChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)
InChIKeyCVWXJKQAOSCOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityvery slightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring Quizartinib (CAS 950769-58-1): A High-Potency Type II FLT3 Inhibitor for Targeted AML Research


Quizartinib (AC220) is a second-generation, orally bioavailable, type II tyrosine kinase inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3) [1]. It is characterized by its exceptionally high binding affinity for the FLT3 kinase domain (Kd = 1.6 nM) and its ability to potently inhibit both wild-type (WT) FLT3 and FLT3 internal tandem duplication (ITD) mutations in biochemical and cellular assays [1]. Quizartinib exerts its effect by stabilizing the kinase in an inactive 'DFG-out' conformation, a mechanism that underpins its selectivity profile [2]. Clinically, it is approved for use in combination with chemotherapy and as maintenance monotherapy for adult patients with newly diagnosed FLT3-ITD-positive acute myeloid leukemia (AML) [3].

Why Quizartinib Cannot Be Substituted with Other FLT3 or Multikinase Inhibitors in Preclinical and Translational Research


Generic substitution or interchange with other FLT3 inhibitors (e.g., midostaurin, gilteritinib, sorafenib) is not scientifically valid due to fundamental differences in target binding kinetics, mutation-specific potency profiles, and off-target selectivity that directly impact experimental outcomes and clinical translation. Quizartinib exhibits an 'activity cliff' against specific FLT3 tyrosine kinase domain (TKD) mutations, where its inhibitory effect is profoundly diminished compared to other agents [1]. Conversely, its remarkable potency against FLT3-ITD (IC50 of 1.1 nM) is an order of magnitude greater than many comparators . Furthermore, its distinct binding mode ('DFG-out') leads to a unique kinase selectivity profile [2]. These divergences mean that data generated with one FLT3 inhibitor cannot be reliably extrapolated to another, necessitating the use of the specific compound to ensure the validity and reproducibility of research findings.

Quantitative Comparative Evidence: Selecting Quizartinib Over Its Closest Analogs


Potency Advantage: Quizartinib vs. Midostaurin and Gilteritinib in FLT3-ITD Cell Viability

In a direct head-to-head comparison using MOLM-13 FLT3-ITD+ AML cells, quizartinib demonstrated significantly greater potency than both the first-generation inhibitor midostaurin and the second-generation inhibitor gilteritinib. At a fixed concentration of 10 nM, treatment with quizartinib resulted in 70% cell viability, whereas both midostaurin and gilteritinib showed only 10% reduction in viability (90% viability) at the same concentration [1]. This indicates a substantially lower effective concentration for quizartinib to achieve a similar level of target inhibition.

FLT3-ITD Acute Myeloid Leukemia Cell Viability Assay

Selectivity Profile: Superior Kinase Selectivity vs. First-Generation FLT3 Inhibitors

Quizartinib is a second-generation FLT3 inhibitor engineered for high target selectivity. When screened against a broad panel of kinases, it demonstrates a unique combination of high potency and selectivity compared with first-generation FLT3 inhibitors such as CEP-701, PKC-412, MLN-518, sunitinib, and sorafenib . For example, quizartinib exhibits a 10-fold selectivity for FLT3 over the closely related kinases KIT, PDGFRA, PDGFRB, RET, and CSF-1R . In contrast, many first-generation FLT3 inhibitors like sorafenib and sunitinib are potent multikinase inhibitors with a broad target spectrum, leading to a higher likelihood of off-target effects [1].

Kinase Selectivity FLT3 Off-Target Effects

Mutation-Specific Activity: Quizartinib's Potency Against FLT3-ITD vs. Gilteritinib

Direct comparison of IC50 values in Ba/F3 cells engineered with the FLT3-ITD mutation shows that quizartinib is significantly more potent than gilteritinib. The reported IC50 for quizartinib against FLT3-ITD is 2.2 nM, whereas gilteritinib's IC50 is 26.5 nM [1]. This represents an approximately 12-fold higher potency for quizartinib in this specific but clinically critical mutation background.

FLT3-ITD Mutation-Specific Inhibition IC50

Activity Cliff: Quizartinib's Profound Loss of Activity Against FLT3-TKD D835Y Mutation

Quizartinib exhibits a significant 'activity cliff' against the FLT3 tyrosine kinase domain (TKD) mutation D835Y. In a head-to-head comparison in Ba/F3 cells, quizartinib's IC50 against the FLT3 D835Y mutation is 2089 nM, which is a near-complete loss of activity compared to its potency against FLT3-ITD (IC50 = 2.2 nM) [1]. In contrast, the comparator gilteritinib maintains a much more potent inhibition of the D835Y mutant with an IC50 of 472.5 nM [1].

FLT3-TKD Resistance Mutations Kinase Inhibitor Specificity

Clinical Differentiation: Indirect Evidence of Reduced Relapse Risk vs. Midostaurin

In the absence of a direct head-to-head randomized controlled trial (RCT) between quizartinib and midostaurin, an anchored matching-adjusted indirect comparison (MAIC) of the QuANTUM-First and RATIFY trial data was performed. While the analysis did not find a statistically significant difference in complete remission (CR) or overall survival (OS), it did indicate that quizartinib generated a significantly reduced risk of relapse compared to midostaurin [1]. This finding suggests a deeper and longer duration of remission with quizartinib-based therapy in the newly diagnosed FLT3-ITD+ AML setting.

Clinical Trial Comparison Overall Survival Relapse Risk

Pharmacokinetic Differentiator: Metabolic Fate and Active Metabolite Contribution

Quizartinib is extensively metabolized by CYP3A4/5, generating a pharmacologically active metabolite, AC886 [1]. This is a key differentiator from some other FLT3 inhibitors. For instance, coadministration of a strong CYP3A4 inducer like rifampin is predicted to decrease quizartinib exposure by up to 72% [1]. Critically, both quizartinib and its active metabolite AC886 have been shown to inhibit FLT3 signaling with potent IC50 values (<1 nM) [2], meaning the net pharmacological effect is a composite of two active species.

Pharmacokinetics Drug Metabolism Active Metabolite

Optimal Scientific and Industrial Applications for Quizartinib (CAS 950769-58-1)


Preclinical Modeling of FLT3-ITD-Driven Acute Myeloid Leukemia

Quizartinib is the preferred tool compound for establishing and interrogating in vitro and in vivo models of AML that are exclusively driven by FLT3 internal tandem duplications (FLT3-ITD). Its unparalleled potency in this context (IC50 of 1.1-2.2 nM) allows for robust target inhibition at low nanomolar concentrations, minimizing the risk of off-target effects [1]. Its use is specifically indicated in cell lines like MV4-11 and MOLM-13, where it exhibits significantly greater potency than midostaurin or gilteritinib, ensuring a clearer delineation of FLT3-ITD-dependent signaling pathways [2].

Investigating Acquired Resistance to Type II FLT3 Inhibitors

Due to its well-characterized 'activity cliff' against secondary TKD mutations, particularly at residues D835 and F691 [1], quizartinib is an invaluable tool for studying acquired resistance mechanisms to type II tyrosine kinase inhibitors. Its use in long-term culture models or mutagenesis screens will reliably select for resistant clones harboring these specific mutations. This makes it an essential reagent for research programs aimed at developing next-generation inhibitors or rational combination therapies designed to prevent or overcome type II inhibitor resistance.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Quizartinib's well-defined metabolic pathway via CYP3A4 and its active metabolite AC886 make it a suitable model compound for investigating CYP-mediated drug-drug interactions and their impact on both efficacy and toxicity [1]. Its established exposure-response relationship, particularly concerning QTc interval prolongation [2], makes it a relevant and sensitive probe for integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling and safety pharmacology studies in preclinical species.

Clinical Biomarker and Translational Research in FLT3-ITD+ AML

Given its regulatory approval based on the pivotal QuANTUM-First trial, quizartinib is a cornerstone for translational research and clinical trial correlative studies. Its use as a backbone therapy allows for the evaluation of novel combination partners in preclinical models with a clear path to clinical validation [1]. Furthermore, research utilizing quizartinib maintenance therapy has shown that achieving FLT3-ITD MRD negativity can lead to excellent long-term survival, potentially eliminating the need for stem cell transplant in a subset of patients [2]. This provides a strong rationale for using quizartinib in studies exploring MRD-guided therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quizartinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.